Methyl propyl phosphorothioate

Description

Properties

CAS No. |

5301-73-5 |

|---|---|

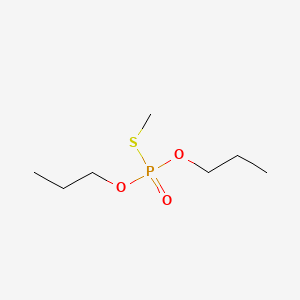

Molecular Formula |

C7H17O3PS |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-[methylsulfanyl(propoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H17O3PS/c1-4-6-9-11(8,12-3)10-7-5-2/h4-7H2,1-3H3 |

InChI Key |

BFXLJRPVZGKETB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCCC)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phosphorothioates and phosphonothioates differ in their phosphorus bonding: phosphorothioates (P=S) have a sulfur atom replacing one oxygen in the phosphate group, whereas phosphonothioates (P–S) feature a direct phosphorus-sulfur bond. The table below highlights structural analogs of MPPT:

Chemical and Functional Differences

- Reactivity : Phosphorothioates like MPPT are more hydrolytically stable than phosphates due to sulfur substitution, which reduces susceptibility to enzymatic cleavage. For example, ethoprophos metabolites (e.g., O-ethyl-S-propyl phosphorothioate) persist in soil for weeks, with degradation products including sulfoxides and sulfones .

- Polarity : While direct data on MPPT’s polarity is absent, aliphatic chain length significantly impacts polarity in related compounds. Propyl-substituted derivatives (e.g., propyl guaiacol) exhibit higher polarity than methyl or ethyl analogs, influencing their solubility and partitioning in solvent systems .

- Spectral Identification : Infrared (IR) spectroscopy reveals distinct absorption bands for alkylthio groups. Methylthio (~720 cm⁻¹) and propylthio (~650 cm⁻¹) groups in phosphorothioates can be differentiated spectroscopically, aiding structural confirmation .

Research Findings and Trends

- Degradation Pathways : In soil, ethoprophos breaks down into O-ethyl-S-propyl phosphorothioate, which subsequently oxidizes to sulfoxides/sulfones. Only 10% of the parent compound remains after 28 days .

- Synthetic Modifications: Phosphorothioates with branched alkyl chains (e.g., isopropyl-d7 methyl-d3-phosphonofluoridate) exhibit enhanced volatility and toxicity, highlighting the role of substituent geometry .

- Toxicity Profile : Off-target effects of phosphorothioates, such as immune activation, are mitigated by structural tuning (e.g., 2’-O-methyl groups) .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying methyl propyl phosphorothioate in biological samples?

Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame photometric detection (FPD) is commonly used due to its sensitivity for sulfur-containing compounds. For biological matrices (e.g., urine, plant extracts), liquid-liquid extraction with chloroform or dichloromethane is effective, followed by derivatization to enhance volatility for GC analysis . In rat urine studies, solvent partitioning and column chromatography enabled isolation of this compound and its oxidized metabolites (e.g., sulfoxides, sulfones) with recoveries >90% . For quantification, calibration curves using deuterated internal standards are critical to account for matrix effects.

Advanced: How can conflicting metabolite profiles of this compound in different experimental models (e.g., rats vs. plants) be reconciled?

Answer: Discrepancies often arise from species-specific metabolic pathways. In rats, S-methylation by liver enzymes converts the propylthiolate ion to methyl propyl sulfide, sulfoxide, and sulfone . In contrast, maize plants predominantly metabolize the compound via oxidative pathways, yielding ethyl phosphate and O-ethyl S-propyl phosphorothioate . To resolve contradictions:

- Experimental Design: Use isotopically labeled compounds (e.g., ¹⁴C-ethyl or ¹⁴C-propyl tags) to track transformation pathways.

- Data Analysis: Compare extraction efficiencies across matrices (e.g., soil vs. plant tissues) and employ hybrid detection methods (e.g., LC-MS/MS for polar metabolites and GC-MS for volatile derivatives) .

- Statistical Validation: Apply multivariate analysis to distinguish artifact peaks from true metabolites in complex chromatograms .

Basic: What are the best practices for synthesizing this compound with high purity?

Answer: The compound is typically synthesized via nucleophilic substitution using methyl propyl disulfide and phosphorus oxychloride under anhydrous conditions. Key steps include:

- Reagent Preparation: Use freshly distilled propyl mercaptan to avoid oxidation byproducts.

- Reaction Control: Maintain temperatures below 0°C to minimize side reactions (e.g., S-alkylation).

- Purification: Column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 70:30) yields >98% purity. Confirm identity via ³¹P NMR (δ ~55 ppm for P=S) and IR spectroscopy (P-S stretch at ~650 cm⁻¹) .

Advanced: How do environmental factors (e.g., soil pH, microbial activity) influence the degradation kinetics of this compound?

Answer: Degradation is pH-dependent and microbially mediated. In acidic soils (pH <5), hydrolysis dominates, producing S-propyl dihydrogen phosphorothioate with a half-life of 7–10 days. In neutral/alkaline soils (pH ≥7), microbial S-oxidation generates methyl propyl sulfone, extending persistence (half-life >30 days) . Methodological recommendations:

- Experimental Setup: Conduct parallel microcosm studies with sterilized vs. live soil to isolate biotic/abiotic contributions.

- Kinetic Modeling: Use first-order decay models with Arrhenius corrections for temperature effects.

- Analytical Validation: Quantify unextracted residues via combustion analysis to account for irreversible soil binding .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer: Due to its structural similarity to organothiophosphates, assume acute toxicity and flammability risks:

- Ventilation: Use fume hoods for all synthesis and extraction steps.

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill Management: Neutralize spills with activated charcoal or bentonite clay, followed by 10% sodium hydroxide solution to hydrolyze residual compound .

Advanced: What experimental strategies can address low recovery rates of this compound in plant tissue extracts?

Answer: Low recovery often stems from matrix interference or metabolite conjugation. Optimize protocols by:

- Extraction Solvents: Use methanol:water (80:20) for polar metabolites and dichloromethane for apolar parent compounds .

- Enzymatic Hydrolysis: Treat plant homogenates with β-glucosidase or cellulase to release conjugated metabolites.

- Quality Controls: Spike samples with isotopically labeled analogs (e.g., ¹³C-methyl propyl phosphorothioate) to monitor extraction efficiency and correct for losses .

Basic: How is this compound typically detected in environmental monitoring studies?

Answer: Solid-phase microextraction (SPME) paired with GC-MS is preferred for trace detection in water or air. For soil, accelerated solvent extraction (ASE) at 100°C and 1500 psi improves yields. Detection limits of 0.01 ppb are achievable using selected ion monitoring (SIM) for m/z 126 (characteristic fragment) .

Advanced: What mechanistic insights explain the insecticidal activity of this compound?

Answer: The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the catalytic serine residue. Advanced studies use:

- Enzyme Kinetics: Measure IC₅₀ values using Ellman’s assay with human vs. insect AChE to assess selectivity.

- Molecular Docking: Perform in silico simulations to identify binding interactions with AChE active sites.

- In Vivo Validation:** Compare LD₅₀ values in target pests (e.g., nematodes) with non-target organisms (e.g., earthworms) to evaluate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.